![molecular formula C17H11N3O3 B12670690 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate CAS No. 94213-40-8](/img/structure/B12670690.png)

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

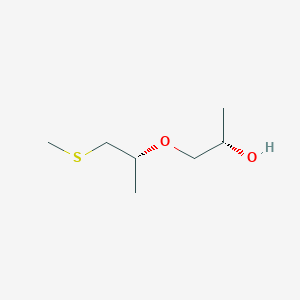

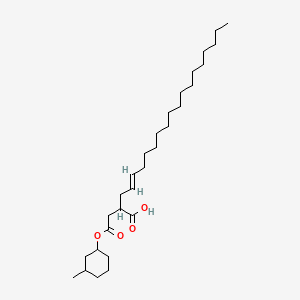

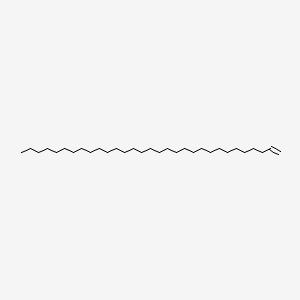

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat ist eine chemische Verbindung mit der Summenformel C17H11N3O3. Es ist ein aromatisches Diisocyanat, das durch das Vorhandensein von zwei Isocyanatgruppen (-N=C=O) gekennzeichnet ist, die an eine aromatische Ringstruktur gebunden sind. Diese Verbindung wird in verschiedenen industriellen Anwendungen eingesetzt, insbesondere bei der Herstellung von Polyurethanpolymeren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat umfasst typischerweise die Reaktion eines aromatischen Amins mit Phosgen (COCl2) zur Bildung des entsprechenden Isocyanats. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Diisocyanatprodukts sicherzustellen. Das allgemeine Reaktionsschema kann wie folgt dargestellt werden:

[ \text{Ar-NH2} + \text{COCl2} \rightarrow \text{Ar-NCO} + \text{HCl} ]

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von Diisocyanaten häufig die Verwendung von kontinuierlichen Strömungsreaktoren, um eine präzise Kontrolle über Reaktionsbedingungen wie Temperatur, Druck und Reaktantenkonzentrationen zu gewährleisten. Dies stellt hohe Ausbeuten und Reinheit des Endprodukts sicher. Der Prozess beinhaltet auch Schritte zur Reinigung und Stabilisierung des Diisocyanats, um unerwünschte Nebenreaktionen zu verhindern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Additionsreaktionen: Die Isocyanatgruppen reagieren leicht mit Nukleophilen wie Alkoholen, Aminen und Wasser, um jeweils Urethane, Harnstoffe und Carbamsäuren zu bilden.

Polymerisation: Die Verbindung kann mit Polyolen polymerisieren, um Polyurethane zu bilden, die in Schäumen, Beschichtungen und Elastomeren weit verbreitet sind.

Häufige Reagenzien und Bedingungen

Alkohole: Reagieren unter milden Bedingungen mit Isocyanaten zu Urethanen.

Amine: Reagieren mit Isocyanaten zu Harnstoffen, wobei häufig Katalysatoren erforderlich sind, um die Reaktionsgeschwindigkeiten zu erhöhen.

Wasser: Reagiert mit Isocyanaten zu Carbamsäuren, die zu Aminen und Kohlendioxid zerfallen.

Hauptprodukte

Urethane: Entstehen aus der Reaktion mit Alkoholen.

Harnstoffe: Entstehen aus der Reaktion mit Aminen.

Polyurethane: Entstehen aus der Polymerisation mit Polyolen.

Wissenschaftliche Forschungsanwendungen

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese verschiedener Polymere und Materialien eingesetzt.

Biologie: Wird zur Modifikation von Biomolekülen für Forschungszwecke eingesetzt.

Medizin: Wird für seine potenzielle Verwendung in Arzneimittel-Abgabesystemen und Medizinprodukten untersucht.

Industrie: Weit verbreitet bei der Herstellung von Polyurethanschaumstoffen, Beschichtungen, Klebstoffen und Dichtstoffen.

Wirkmechanismus

Der Wirkmechanismus von 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat beinhaltet die Reaktivität seiner Isocyanatgruppen. Diese Gruppen können mit Nukleophilen reagieren, um stabile kovalente Bindungen zu bilden, was zur Bildung verschiedener Produkte wie Urethane und Harnstoffe führt. Zu den molekularen Zielstrukturen gehören Hydroxyl- und Aminogruppen, die in anderen Molekülen vorhanden sind, wodurch die Bildung von Polymeren und anderen Materialien erleichtert wird.

Wissenschaftliche Forschungsanwendungen

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various polymers and materials.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug delivery systems and medical devices.

Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products such as urethanes and ureas. The molecular targets include hydroxyl and amino groups present in other molecules, facilitating the formation of polymers and other materials.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylendiphenyldiisocyanat (MDI): Ein weiteres aromatisches Diisocyanat, das bei der Polyurethanproduktion verwendet wird.

Toluoldiisocyanat (TDI): Wird häufig bei der Herstellung von flexiblen Polyurethanschaumstoffen verwendet.

Hexamethylendiisocyanat (HDI): Ein aliphatisches Diisocyanat, das in Beschichtungen und Klebstoffen verwendet wird.

Einzigartigkeit

4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylen diisocyanat ist durch seine spezifische aromatische Struktur und das Vorhandensein von Methylgruppen einzigartig, die seine Reaktivität und die Eigenschaften der resultierenden Polymere beeinflussen können. Diese Verbindung bietet eindeutige Vorteile in Bezug auf die mechanischen und thermischen Eigenschaften der daraus hergestellten Materialien.

Eigenschaften

CAS-Nummer |

94213-40-8 |

|---|---|

Molekularformel |

C17H11N3O3 |

Molekulargewicht |

305.29 g/mol |

IUPAC-Name |

2,4-diisocyanato-1-[(3-isocyanato-4-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C17H11N3O3/c1-12-2-3-13(7-16(12)19-10-22)6-14-4-5-15(18-9-21)8-17(14)20-11-23/h2-5,7-8H,6H2,1H3 |

InChI-Schlüssel |

RFDDEHIGNVULBM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)CC2=C(C=C(C=C2)N=C=O)N=C=O)N=C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)